Aluminium cyclohexanebutyrate
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Overview
Description
Aluminium cyclohexanebutyrate is an organic aluminium compound with the chemical formula C20H35AlO5 . It is a derivative of cyclohexanebutanoic acid, where the aluminium ion is coordinated with the carboxylate groups. This compound is typically found as a colorless crystalline solid and is known for its applications in organic synthesis and as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminium cyclohexanebutyrate is commonly synthesized through the reaction of cyclohexanebutanoic acid with aluminium salts. One typical method involves reacting cyclohexanebutanoic acid with aluminium isopropoxide in an organic solvent such as toluene. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of aluminium chloride and cyclohexanebutanoic acid in a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Aluminium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced to form aluminium metal and cyclohexanebutanoic acid.
Substitution: It can participate in substitution reactions where the aluminium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are often employed.
Major Products Formed
Oxidation: Aluminium oxide and cyclohexanebutanoic acid derivatives.
Reduction: Aluminium metal and cyclohexanebutanoic acid.
Substitution: Various metal cyclohexanebutyrates depending on the substituting metal.
Scientific Research Applications
Aluminium cyclohexanebutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aluminium cyclohexanebutyrate involves its ability to coordinate with various ligands and substrates. The aluminium ion acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination can activate substrates for further chemical reactions, such as polymerization or catalysis . The molecular targets and pathways involved include interactions with carboxylate groups and other electron-rich sites on the substrates .
Comparison with Similar Compounds
Similar Compounds
Aluminium isopropoxide: Another aluminium compound used as a catalyst in organic synthesis.
Aluminium chloride: Commonly used in Friedel-Crafts reactions and as a Lewis acid catalyst.
Aluminium hydroxide: Used as an antacid and in vaccine formulations.
Uniqueness
Aluminium cyclohexanebutyrate is unique due to its specific structure, which allows it to form stable complexes with a variety of substrates. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
InChI |
InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMFWDNQVGLKA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36AlO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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